N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide
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Overview
Description
“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide” is a chemical compound that is related to the class of compounds known as pyrido[1,2-a]pyrimidin-4-ones . These compounds are characterized by a pyrido[1,2-a]pyrimidin-4-one core structure .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, a series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized in good yield . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques . For example, the structure of 4H-pyrido[1,2-a]pyrimidin-4-one has been analyzed using 1H-NMR, FTIR, and elemental analysis .Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied . For example, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, the synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .Scientific Research Applications
Design and Synthesis of Antiproliferative Agents
Research has demonstrated the potential of pyrido[1,2-a]pyrimidin derivatives in the design and synthesis of compounds with marked inhibition against various cancer cell lines. For instance, derivatives synthesized through a series of reactions including condensation, chlorination, and aminolysis have shown promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, highlighting their potential as antiproliferative agents (Huang et al., 2020).
Molecular Docking and Structural Analysis
The development of novel compounds also involves detailed molecular docking studies and structural analysis, such as density functional theory (DFT) calculations and Hirshfeld surface analysis. These approaches help to elucidate the interaction mechanisms of compounds with target proteins, providing valuable insights into their potential pharmacological activities. For example, the title compound's molecular docking studies revealed activity inhibiting specific protein domains, suggesting a methodological approach for designing molecules with targeted biological effects (Huang et al., 2020).
Improved Drug Formulation and Delivery
Compounds with poor water solubility pose significant challenges in drug development, necessitating research into novel formulations and delivery methods. Studies have shown that particle size reduction to the submicron region through wet milling can significantly improve the dissolution rate and oral absorption of poorly soluble drugs, potentially enhancing their bioavailability and therapeutic efficacy (Kondo et al., 1993).
Exploration of Mechanisms of Action
Understanding the mechanisms of action of new compounds is crucial for their development into therapeutic agents. Research into pyrimidin-4-ols with nitrogen functionality, for example, explores synthetic routes and the effects of structural modifications on biological activity, providing insights into the chemical basis of their pharmacological properties (Harnden & Hurst, 1990).
Mechanism of Action
The mechanism of action of related compounds has been investigated . For example, a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 has been reported .
Safety and Hazards
Future Directions
The future directions for the study of these compounds could include further exploration of their synthesis, characterization, and potential applications . For example, an operationally simple reaction that proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance has been reported . This suggests potential for scale-up and application in various contexts.
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4/c1-9-14(16(23)20-8-10(17)6-7-13(20)18-9)19-15(22)11-4-2-3-5-12(11)21(24)25/h2-8H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYMMKMLTYQBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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